

Entadamide A: A Technical Guide to its Discovery, Natural Source, and Biological Evaluation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Entadamide A**

Cat. No.: **B009075**

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Entadamide A, a sulfur-containing amide, has emerged as a noteworthy natural product with potential therapeutic applications. First isolated from the seeds of *Entada phaseoloides*, this compound has been the subject of phytochemical and biological investigations. This technical guide provides a comprehensive overview of the discovery, natural source, isolation, characterization, and synthesis of **Entadamide A**. It further details the experimental protocols for evaluating its biological activities, including its inhibitory effects on 5-lipoxygenase and its antioxidant properties. Quantitative data are summarized in structured tables, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Discovery and Natural Source

Entadamide A was first discovered as a new sulfur-containing amide isolated from the seeds of *Entada phaseoloides* (L.) Merr., a large woody climber belonging to the Fabaceae family.^[1] This plant is widely distributed in tropical and subtropical regions and has a history of use in traditional medicine.^{[2][3]} The discovery of **Entadamide A** was part of broader phytochemical

investigations into the constituents of *Entada* species, which are known to produce a variety of bioactive compounds, including triterpenoid saponins, flavonoids, and other nitrogen- and sulfur-containing molecules.[3][4]

Physicochemical Properties and Characterization

Entadamide A is chemically known as (E)-N-(2-hydroxyethyl)-3-(methylthio)prop-2-enamide.[5] Its structure has been elucidated using various spectroscopic techniques.

Property	Value	Reference
Molecular Formula	C ₆ H ₁₁ NO ₂ S	[5]
Molecular Weight	161.22 g/mol	[5]
IUPAC Name	(E)-N-(2-hydroxyethyl)-3-(methylthio)prop-2-enamide	[5]
Appearance	White amorphous powder	

Table 1: Physicochemical Properties of **Entadamide A**

The structural characterization of **Entadamide A** is primarily achieved through Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

¹ H-NMR (500 MHz, CDCl ₃) δ (ppm)	¹³ C-NMR (75 MHz, CDCl ₃) δ (ppm)
7.62 (1H, d, J = 14.5 Hz)	165.80
6.44 (1H, br s)	143.67
5.69 (1H, d, J = 14.6 Hz)	115.31
3.71 (2H, m)	62.46
3.46 (2H, m)	42.49
2.32 (3H, s)	14.60

Table 2: NMR Spectroscopic Data for **Entadamide A**

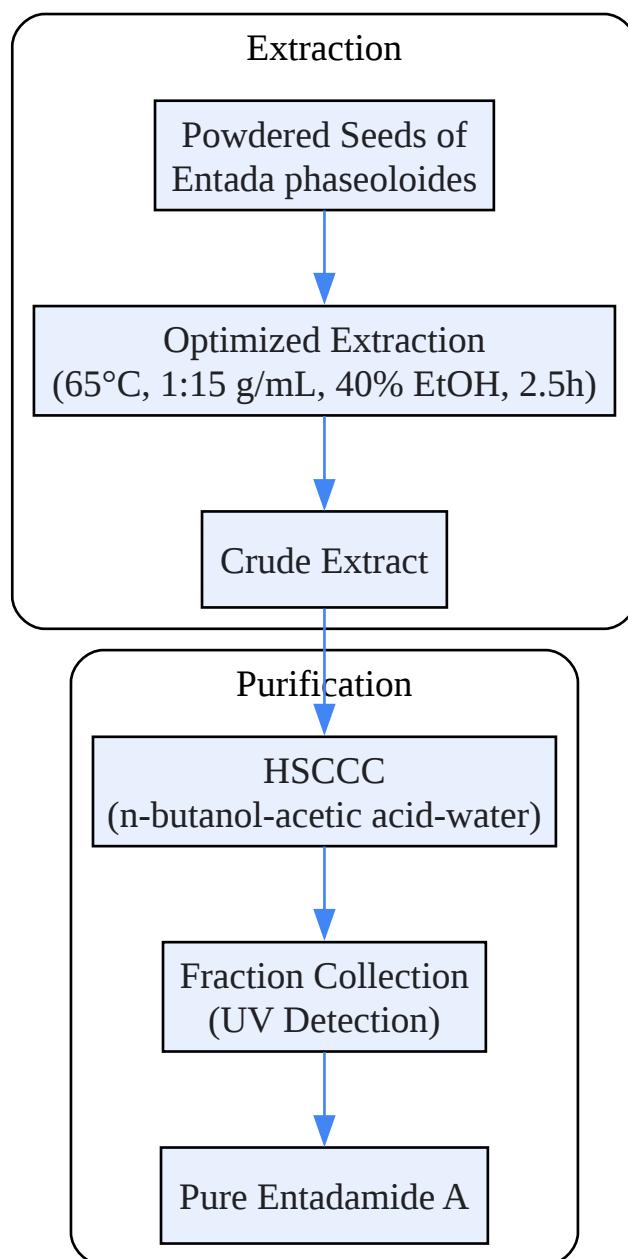
Experimental Protocols

Isolation and Purification of Entadamide A

A robust method for the preparative separation and purification of **Entadamide A** from the crude extract of *Entada phaseoloides* seeds is high-speed countercurrent chromatography (HSCCC).^[6]

3.1.1. Extraction

- Sample Preparation: Air-dried and powdered seeds of *Entada phaseoloides*.
- Extraction Conditions:
 - Temperature: 65°C
 - Solid-to-Liquid Ratio: 1:15 (g/mL)
 - Ethanol Concentration: 40%
 - Extraction Time: 2.5 hours
- Procedure: The powdered seeds are extracted under the optimized conditions. The resulting extract is then filtered and concentrated under reduced pressure to yield the crude extract.

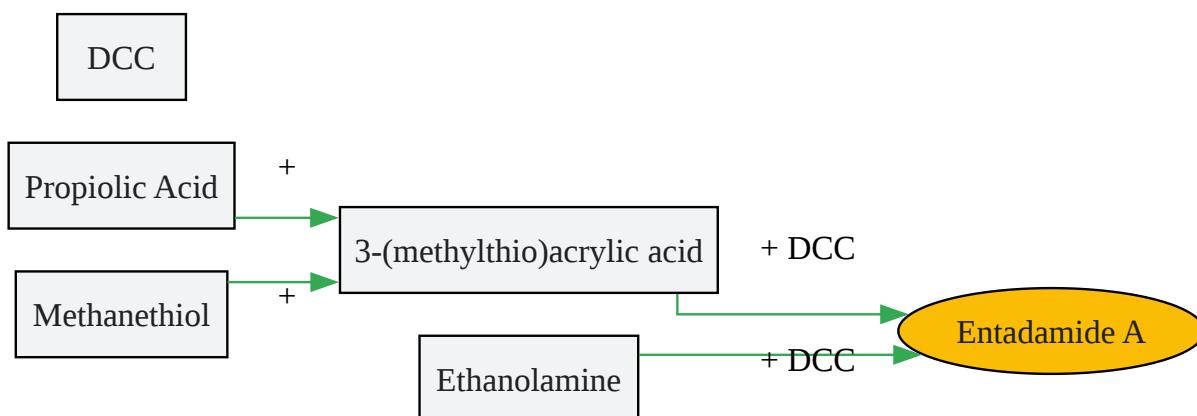

3.1.2. High-Speed Countercurrent Chromatography (HSCCC) Purification

- Two-Phase Solvent System: n-butanol-acetic acid-water (4:1:5, v/v/v).
- Apparatus: A preparative HSCCC instrument.
- Procedure:
 - The crude extract is dissolved in a suitable amount of the lower phase of the solvent system.
 - The HSCCC column is filled with the stationary phase (upper phase).

- The apparatus is rotated at an optimal speed, and the mobile phase (lower phase) is pumped through the column.
- The sample solution is then injected into the column.
- The elution is monitored by UV detection, and fractions are collected.
- Analysis: The collected fractions containing **Entadamide A** are identified by HPLC, and the purity is determined.

Parameter	Value	Reference
Starting Material	500 mg crude extract	[6]
Yield of Entadamide A	34.85 mg	[6]
Purity	96.4%	[6]
Recovery	98.5%	[6]

Table 3: Quantitative Data for **Entadamide A** Purification by HSCCC


[Click to download full resolution via product page](#)

Caption: Workflow for the isolation and purification of **Entadamide A**.

Synthesis of Entadamide A

Entadamide A can be synthesized through a two-step process involving the addition of methanethiol to propionic acid followed by condensation with ethanolamine.[\[1\]](#)

- Step 1: Synthesis of 3-(methylthio)acrylic acid:
 - Methanethiol is added to propiolic acid. This reaction proceeds via a nucleophilic addition of the thiol to the activated alkyne.
- Step 2: Condensation with Ethanolamine:
 - The resulting 3-(methylthio)acrylic acid is then condensed with ethanolamine using a coupling agent such as dicyclohexylcarbodiimide (DCC).
 - The reaction is typically carried out in an appropriate organic solvent at room temperature.
 - The final product, **Entadamide A**, is purified by chromatography.

[Click to download full resolution via product page](#)

Caption: Synthetic pathway of **Entadamide A**.

Biological Activity Assays

3.3.1. 5-Lipoxygenase (5-LOX) Inhibition Assay

Entadamide A has been shown to inhibit the activity of 5-lipoxygenase, a key enzyme in the biosynthesis of leukotrienes, which are inflammatory mediators.^[1] A common method to determine this inhibition is through a spectrophotometric assay.

- Principle: The assay measures the formation of hydroperoxides from a fatty acid substrate (e.g., linoleic or arachidonic acid) by 5-LOX. The formation of conjugated dienes is monitored by the increase in absorbance at 234 nm.
- Reagents:
 - 5-Lipoxygenase enzyme solution
 - Substrate solution (e.g., sodium linoleate)
 - Buffer (e.g., phosphate buffer, pH 7.4)
 - Test compound (**Entadamide A**) dissolved in a suitable solvent (e.g., DMSO)
 - Positive control (e.g., Zileuton)
- Procedure:
 - The enzyme solution is pre-incubated with the test compound or vehicle control for a specified time at a controlled temperature.
 - The reaction is initiated by the addition of the substrate solution.
 - The change in absorbance at 234 nm is recorded over time using a spectrophotometer.
- Data Analysis: The percentage of inhibition is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
The IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition) is determined by plotting the percentage of inhibition against different concentrations of **Entadamide A**.

Concentration	% Inhibition
10 ⁻⁴ g/ml	Inhibited

Table 4: 5-Lipoxygenase Inhibitory Activity of **Entadamide A**[1]

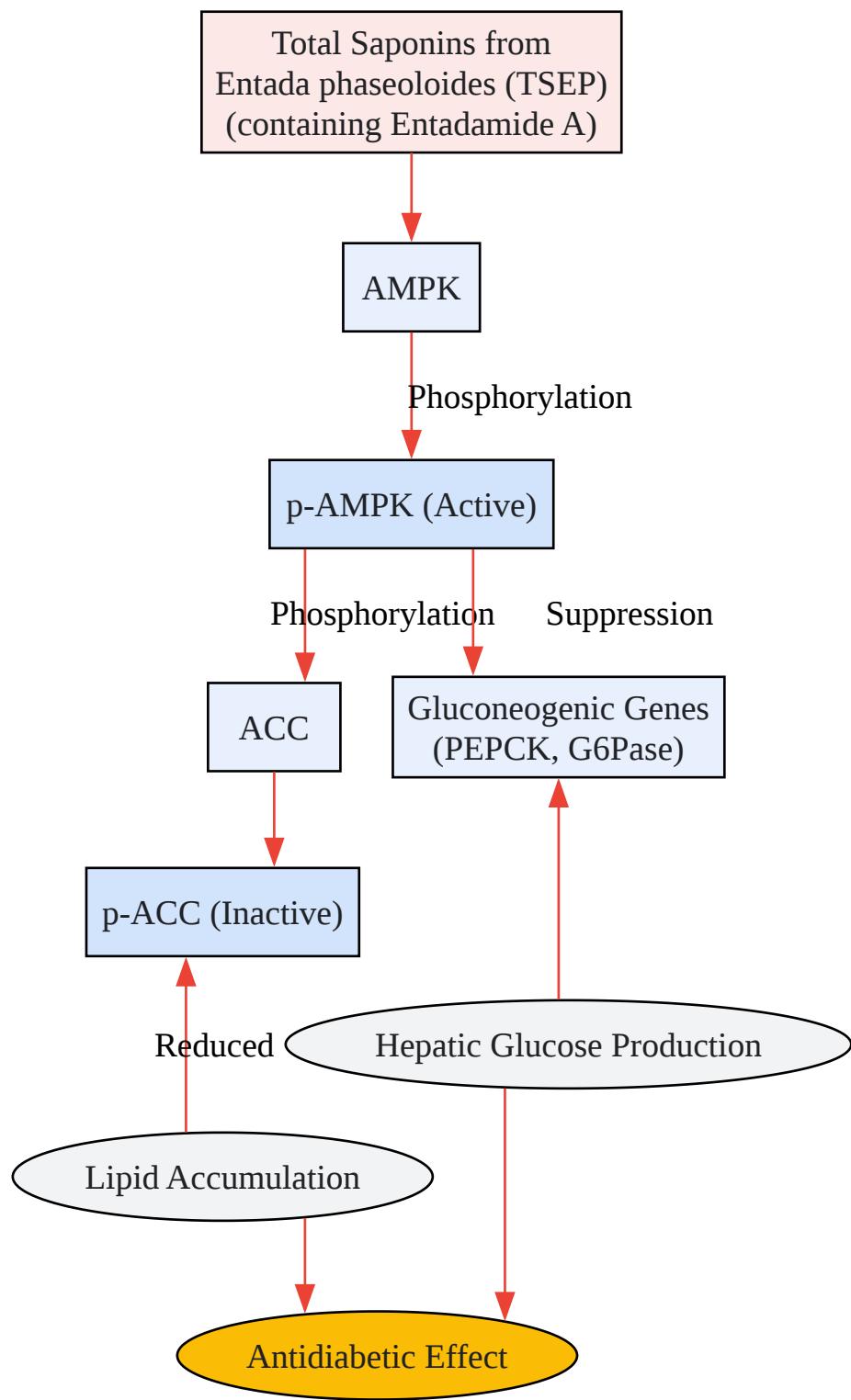
3.3.2. Antioxidant Activity Assay (DPPH Radical Scavenging)

Entadamide A exhibits antioxidant properties, which can be quantified using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.[6]

- Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the absorbance at 517 nm decreases.
- Reagents:
 - DPPH solution in methanol or ethanol
 - Test compound (**Entadamide A**) at various concentrations
 - Positive control (e.g., Ascorbic acid or Trolox)
- Procedure:
 - A solution of the test compound is mixed with the DPPH solution.
 - The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
 - The absorbance of the solution is measured at 517 nm.
- Data Analysis: The percentage of DPPH radical scavenging activity is calculated as follows:
$$\% \text{ Scavenging} = [(\text{Absorbance of control} - \text{Absorbance of sample}) / \text{Absorbance of control}] \times 100$$
The IC_{50} value is determined from a plot of scavenging percentage against the concentration of **Entadamide A**.

While specific IC_{50} values for **Entadamide A** are not readily available in the reviewed literature, the compound has been reported to possess scavenging abilities against DPPH and hydroxyl radicals.[6]

Potential Signaling Pathway Involvement


While direct studies on the signaling pathways modulated by **Entadamide A** are limited, research on the total saponins from *Entada phaseoloides* (TSEP) provides valuable insights.

TSEP has been shown to exert an antidiabetic effect by suppressing hepatic gluconeogenesis via the AMP-activated protein kinase (AMPK) signaling pathway.^[7]

AMPK Signaling Pathway:

- Activation: TSEP treatment leads to the phosphorylation and activation of AMPK.
- Downstream Effects:
 - Activated AMPK phosphorylates and inactivates acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis, thereby reducing lipid accumulation.
 - AMPK activation can also influence the expression of key gluconeogenic genes, such as phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase), leading to reduced glucose production in the liver.

Given that **Entadamide A** is a constituent of Entada phaseoloides, it is plausible that it may contribute to the overall biological effects of the plant's extracts, potentially through interaction with the AMPK pathway or other related cellular signaling cascades. Further research is warranted to elucidate the specific molecular targets and signaling pathways of **Entadamide A**.

[Click to download full resolution via product page](#)

Caption: Proposed involvement in the AMPK signaling pathway.

Conclusion and Future Directions

Entadamide A, a sulfur-containing amide from *Entada phaseoloides*, represents a promising natural product with demonstrated anti-inflammatory and antioxidant potential. This guide has provided a detailed overview of its discovery, isolation, characterization, and synthesis, along with standardized protocols for the evaluation of its biological activities. The elucidation of the potential involvement of the AMPK signaling pathway opens new avenues for research into its therapeutic applications, particularly in the context of metabolic diseases.

Future research should focus on:

- Determining the specific IC_{50} values of **Entadamide A** for 5-lipoxygenase inhibition and various antioxidant assays.
- Elucidating the precise molecular targets and signaling pathways directly modulated by pure **Entadamide A**.
- Conducting *in vivo* studies to evaluate the efficacy and safety of **Entadamide A** in relevant disease models.
- Exploring the structure-activity relationships of **Entadamide A** derivatives to optimize its therapeutic potential.

By providing this comprehensive technical resource, we hope to stimulate further investigation into this intriguing natural compound and accelerate its potential translation into novel therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ijpp.com [ijpp.com]
- 2. researchgate.net [researchgate.net]

- 3. Effect of seeds of *Entada phaseoloides* on chronic restrain stress in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Lipoxygenase (5-LOX) Inhibition Assay [bio-protocol.org]
- 5. academicjournals.org [academicjournals.org]
- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 7. *Entada phaseoloides* extract suppresses hepatic gluconeogenesis via activation of the AMPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Entadamide A: A Technical Guide to its Discovery, Natural Source, and Biological Evaluation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b009075#entadamide-a-discovery-and-natural-source]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com